



Application of Leucovorin in CRISPR/Cas9 Gene-Editing: An Uncharted Territory

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Compound of Interest		
Compound Name:	Leucovorin	
Cat. No.:	B532864	Get Quote

While **Leucovorin** (folinic acid) is a critical therapeutic agent in various clinical contexts, a comprehensive review of current scientific literature reveals no established or documented application of **Leucovorin** for the direct enhancement of CRISPR/Cas9 gene-editing experiments. Research to date has not explored **Leucovorin** as a supplement to improve the efficiency of CRISPR-mediated homology-directed repair (HDR) or other gene-editing outcomes.

Leucovorin, a metabolically active form of folate (Vitamin B9), plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides (the building blocks of DNA) and for DNA methylation.[1] These processes are fundamental to DNA replication and repair. In clinical practice, **Leucovorin** is primarily used to counteract the toxic effects of methotrexate chemotherapy and to treat certain types of anemia.[2][3] More recently, it has been investigated for its potential therapeutic role in neurodevelopmental disorders, such as autism spectrum disorder, particularly in individuals with cerebral folate deficiency.[2][4][5]

Conversely, the field of CRISPR/Cas9 gene editing is actively exploring various strategies to enhance its efficiency and precision. A significant focus of this research is on improving the rate of HDR, which is the cellular DNA repair pathway that allows for the precise insertion of a desired genetic sequence.[6][7] Current methods to boost HDR efficiency include the use of small molecule inhibitors of competing repair pathways like non-homologous end joining (NHEJ), cell cycle synchronization, and the use of modified Cas9 proteins fused to DNA repair factors.[6][8][9]



Theoretical Link via Folate Metabolism

Theoretically, a link between **Leucovorin** and CRISPR/Cas9 outcomes could be hypothesized through the fundamental role of folate in DNA synthesis and repair. Adequate folate levels are necessary for the production of purines and thymidylate, which are essential for repairing DNA breaks created by the Cas9 nuclease. However, there are currently no published studies that have tested whether supplementing cell culture media or in vivo models with **Leucovorin** can positively influence the efficiency or fidelity of CRISPR/Cas9 gene editing.

One study utilized folic acid as a targeting ligand for the delivery of CRISPR/Cas9 ribonucleoprotein (RNP) nanocarriers to cancer cells that overexpress folate receptors.[10] In this context, folic acid was part of the delivery system to ensure the gene-editing machinery reached the target cells, rather than a tool to modulate the intracellular gene-editing process itself.

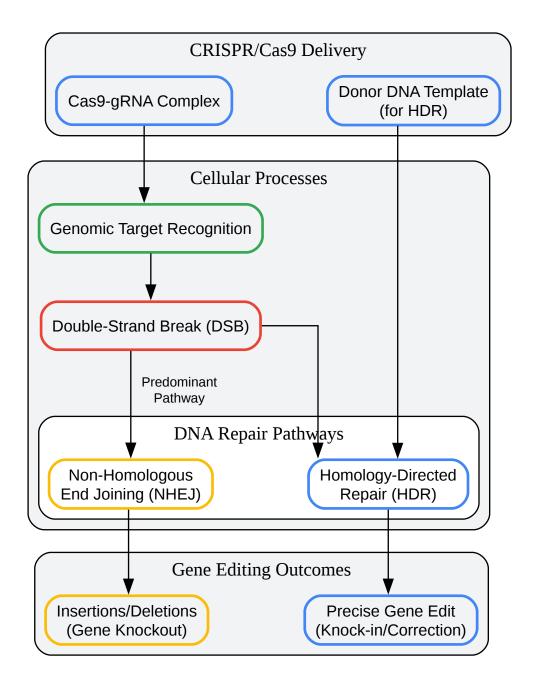
The DNA Repair Landscape in CRISPR/Cas9

The outcome of a CRISPR/Cas9 experiment is largely determined by the cell's endogenous DNA repair mechanisms. After the Cas9 nuclease creates a double-strand break (DSB) in the DNA, the cell can repair this break through two main pathways:

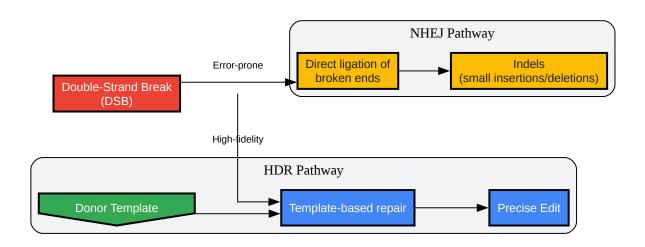
- Non-Homologous End Joining (NHEJ): This is the predominant repair pathway in most cell types. It is often error-prone and can lead to small insertions or deletions (indels) at the target site, which are useful for gene knockout studies.
- Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of
 the cell cycle and uses a homologous DNA template to precisely repair the break. HDR is the
 desired pathway for precise gene editing, such as introducing specific point mutations or
 inserting new genetic material (knock-ins).

The diagrams below illustrate the general workflow of CRISPR/Cas9 gene editing and the competing DNA repair pathways.









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